Benzoyl bromide
Overview
Description
Benzoyl bromide is an organic compound with the molecular formula C₇H₅BrO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various benzoyl derivatives. This compound is known for its reactivity and is commonly employed in the benzoylation of ethers and other compounds .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl bromide can be synthesized through the bromination of benzoyl chloride. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{COBr} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of benzoyl chloride using bromine and a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves the careful addition of bromine to benzoyl chloride, followed by purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Benzoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can react with nucleophiles to form benzoyl derivatives. For example, it reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form benzoic acid and hydrogen bromide.
Reduction: this compound can be reduced to benzaldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Catalysts: Iron or aluminum bromide is often used as a catalyst in the bromination process.
Solvents: Reactions involving this compound are typically carried out in organic solvents such as dichloromethane or carbon tetrachloride.
Major Products:
Esters: Formed by the reaction of this compound with alcohols.
Amides: Formed by the reaction of this compound with amines.
Benzoic Acid: Formed by the hydrolysis of this compound.
Scientific Research Applications
Benzoyl bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of benzoyl derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: this compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is employed in the synthesis of various medicinal compounds, including anti-inflammatory and analgesic agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Benzoyl bromide can be compared with other similar compounds, such as:
Benzoyl Chloride: Both this compound and benzoyl chloride are acylating agents, but this compound is more reactive due to the presence of the bromine atom.
Benzyl Bromide: While this compound contains a carbonyl group, benzyl bromide has a bromomethyl group attached to the benzene ring. Benzyl bromide is primarily used for introducing benzyl groups in organic synthesis.
Benzoyl Fluoride: Similar to this compound, benzoyl fluoride is used as an acylating agent, but it is less reactive due to the presence of the fluorine atom.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity levels .
Properties
IUPAC Name |
benzoyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO/c8-7(9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIHMSVIAGNIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060677 | |
Record name | Benzoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-32-6 | |
Record name | Benzoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl bromide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79YZ864U3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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